3-Chloro-4-fluorophenylzinc iodide
Overview
Description
3-Chloro-4-fluorophenylzinc iodide is an organozinc compound with the chemical formula ClC6H3(F)ZnI. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its stability at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4-fluorophenylzinc iodide typically involves the reaction of 3-chloro-4-fluorophenylmagnesium bromide with zinc iodide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction is usually performed in a dry solvent like THF to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluorophenylzinc iodide primarily undergoes substitution reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. This makes it a valuable reagent in the formation of complex organic molecules .
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and other carbonyl compounds.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out at low temperatures under an inert atmosphere to prevent decomposition.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
3-Chloro-4-fluorophenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenylzinc iodide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new carbon-carbon bonds. This makes it an effective reagent for the synthesis of complex organic molecules .
Comparison with Similar Compounds
- 3-Chlorophenylzinc iodide
- 4-Fluorophenylzinc iodide
- 3-Bromo-4-fluorophenylzinc iodide
Comparison: 3-Chloro-4-fluorophenylzinc iodide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in chemical reactions. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
1-chloro-2-fluorobenzene-5-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCKYSVZNOHHHD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)F.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299553 | |
Record name | (3-Chloro-4-fluorophenyl)iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-19-4 | |
Record name | (3-Chloro-4-fluorophenyl)iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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